Product packaging for 1-Phenyl-3-(1,3,4-thiadiazol-2-yl)thiourea(Cat. No.:)

1-Phenyl-3-(1,3,4-thiadiazol-2-yl)thiourea

Cat. No.: B10840432
M. Wt: 236.3 g/mol
InChI Key: CSUHGRXUQXQHRB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

1-Phenyl-3-(1,3,4-thiadiazol-2-yl)thiourea is a sophisticated hybrid chemical scaffold that integrates two privileged pharmacophores: the thiourea moiety and the 1,3,4-thiadiazole heterocycle . This strategic molecular design is leveraged in medicinal chemistry to create compounds with enhanced biological activity, particularly in antimicrobial and antituberculosis research . The compound is part of a class of molecules that have demonstrated promising inhibitory activity against Mycobacterium tuberculosis strain H37Rv, which is a critical model for discovering new tuberculosis treatments . The conjugated system allows for potential interactions with key bacterial enzyme targets. Similar thiadiazole-thiourea scaffolds have been shown to exhibit potent activity against Staphylococcus aureus , with some derivatives displaying strong inhibition of essential bacterial enzymes such as DNA gyrase and dihydrofolate reductase (DHFR) . The mechanism of action for these hybrids is believed to involve enzyme inhibition; molecular docking studies on analogous compounds indicate good binding scores and interactions with the active site of enoyl acyl carrier protein reductase (InhA) in M. tuberculosis , a key enzyme in the bacterial fatty acid biosynthesis pathway . This suggests that the compound is a valuable chemical tool for researchers investigating novel antibiotic and antifungal agents, especially in the face of rising multidrug resistance . It is presented as a high-purity building block for the synthesis and evaluation of new therapeutic candidates in biological assays. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H8N4S2 B10840432 1-Phenyl-3-(1,3,4-thiadiazol-2-yl)thiourea

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-phenyl-3-(1,3,4-thiadiazol-2-yl)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N4S2/c14-8(12-9-13-10-6-15-9)11-7-4-2-1-3-5-7/h1-6H,(H2,11,12,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSUHGRXUQXQHRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=S)NC2=NN=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 1 Phenyl 3 1,3,4 Thiadiazol 2 Yl Thiourea and Its Analogues

Classical and Contemporary Strategies for Thiourea (B124793) Linkage Formation

The formation of the thiourea bridge between the phenyl and 1,3,4-thiadiazole (B1197879) moieties is a critical step in the synthesis of the title compound and its derivatives. Several methods have been developed, ranging from classical condensation reactions to more modern catalyzed approaches.

Reaction of 2-Amino-1,3,4-thiadiazoles with Phenyl Isothiocyanate

A widely employed and efficient method for the synthesis of 1-phenyl-3-(1,3,4-thiadiazol-2-yl)thioureas involves the nucleophilic addition of a 2-amino-1,3,4-thiadiazole (B1665364) derivative to phenyl isothiocyanate. nih.govnih.gov This reaction is typically carried out in a suitable solvent, and the reactivity of the amino group on the thiadiazole ring is a key factor in the success of the condensation.

The general reaction involves the attack of the exocyclic amino group of the 2-amino-1,3,4-thiadiazole onto the electrophilic carbon atom of the isothiocyanate group of phenyl isothiocyanate. This straightforward addition reaction typically proceeds with good yields. For instance, various substituted 2-amino-1,3,4-thiadiazoles can be reacted with phenyl isothiocyanate to yield the corresponding N,N'-disubstituted thiourea derivatives. nih.govnih.gov

Reactant 1 (Thiadiazole)Reactant 2 (Isothiocyanate)ProductReference
2-Amino-1,3,4-thiadiazolePhenyl isothiocyanate1-Phenyl-3-(1,3,4-thiadiazol-2-yl)thiourea (B5725001) nih.gov
2-Amino-5-alkyl-1,3,4-thiadiazolep-Toluenesulfonyl isothiocyanate1-(5-Alkyl-1,3,4-thiadiazol-2-yl)-3-(4-tolylsulfonyl)thiourea nih.gov
N-(p-Nitrobenzoyl)-D,L-phenylalanine hydrazide derived thiosemicarbazide (B42300)Aromatic isothiocyanates1,4-Disubstituted thiosemicarbazides (precursors to thiadiazoles) nih.gov

Acid-Catalyzed Condensation Reactions

Acid catalysis can be utilized to promote the condensation reaction for the formation of the thiadiazole ring itself, which is a precursor to the target thiourea derivatives. For example, the cyclization of thiosemicarbazide with carboxylic acids in the presence of a strong acid like concentrated sulfuric acid is a common method to produce 2-amino-5-substituted-1,3,4-thiadiazoles. nih.govijpcbs.combu.edu.eg These intermediates can then be reacted with phenyl isothiocyanate as described above.

In some cases, acid catalysis can also be employed in the formation of the thiourea linkage, although this is less common than the direct addition to isothiocyanates. The activation of thiourea derivatives by an acid catalyst in the presence of dimethyl sulfoxide (B87167) (DMSO) has been reported for the synthesis of related thiazole (B1198619) derivatives, indicating the potential for acid-catalyzed pathways in thiourea chemistry. rsc.org

ReactantsCatalystProductReference
Thiosemicarbazide, Benzoic acidConc. H₂SO₄5-Phenyl-1,3,4-thiadiazol-2-amine (B177090) ijpcbs.com
Aliphatic carboxylic acids, ThiosemicarbazideConc. H₂SO₄2-Amino-5-alkyl-1,3,4-thiadiazoles nih.gov
Aromatic carboxylic acids, ThiosemicarbazidePOCl₃2-Amino-5-aryl-1,3,4-thiadiazoles mdpi.com
N-Substituted thioureas, AcetoneDMSO, HBrThiazole derivatives rsc.org

One-Pot Phase Transfer Catalyzed Synthesis

One-pot synthetic methodologies offer significant advantages in terms of efficiency, reduced waste, and simplified procedures. The use of phase transfer catalysis (PTC) has been explored for the synthesis of thiadiazole derivatives. While direct one-pot PTC synthesis of this compound is not extensively detailed in the provided results, related one-pot syntheses of 1,3,4-thiadiazoles have been reported. researchgate.net These methods often involve the reaction of multiple components in a single reaction vessel, sometimes utilizing a catalyst to facilitate the reaction between immiscible phases. For example, a one-pot synthesis of 2-arylamino-5-aryl-1,3,4-thiadiazoles has been achieved by refluxing aryl aldehydes, hydrazine (B178648) hydrate, and aryl isothiocyanates in methanol, followed by oxidative cyclization. researchgate.net

Derivatization Approaches for Substituted 1-Phenyl-3-(1,3,4-thiadiazol-2-yl)thioureas

The versatility of the this compound scaffold allows for extensive derivatization on both the phenyl and the 1,3,4-thiadiazole rings. These modifications are crucial for tuning the compound's properties for various applications.

Substitutions on the Phenyl Ring (e.g., halogenated, methyl, methoxy)

A common strategy for creating analogues involves introducing various substituents onto the phenyl ring of the phenyl isothiocyanate precursor. This allows for the synthesis of a library of compounds with diverse electronic and steric properties. Halogenated (e.g., chloro, fluoro), methyl, and methoxy-substituted phenyl isothiocyanates are frequently used. nih.govnih.gov

For instance, the reaction of 2-amino-5-substituted-1,3,4-thiadiazoles with substituted phenyl isothiocyanates (e.g., 4-chlorophenyl isothiocyanate, 4-methoxyphenyl (B3050149) isothiocyanate) yields the corresponding substituted 1-phenyl-3-(1,3,4-thiadiazol-2-yl)thioureas. nih.gov

Phenyl Ring SubstituentSynthetic ApproachResulting CompoundReference
Halogen (e.g., Chloro)Reaction of 2-amino-1,3,4-thiadiazole with 4-chlorophenyl isothiocyanate1-(4-Chlorophenyl)-3-(1,3,4-thiadiazol-2-yl)thiourea nih.gov
MethylReaction of 2-amino-1,3,4-thiadiazole with p-tolyl isothiocyanate1-(p-Tolyl)-3-(1,3,4-thiadiazol-2-yl)thiourea nih.gov
Methoxy (B1213986)Reaction of 2-amino-1,3,4-thiadiazole with 3-methoxyphenyl (B12655295) isothiocyanate1-(3-Methoxyphenyl)-3-(1,3,4-thiadiazol-2-yl)thiourea nih.gov

Modifications and Functionalization of the 1,3,4-Thiadiazole Ring

The 1,3,4-thiadiazole ring itself is a prime site for modification to generate a wide range of analogues. A common approach is to start with a substituted carboxylic acid, which is then used to construct the thiadiazole ring, thereby incorporating the desired functional group at the 5-position of the thiadiazole.

Incorporation of Other Heterocyclic Moieties

The fusion of different heterocyclic rings, such as quinoline, indole, pyrimidine, imidazole, triazine, and pyridine, with the this compound framework can lead to the development of novel compounds with enhanced biological properties.

Quinoline, Indole, and Pyridine:

The synthesis of derivatives incorporating these heterocycles often involves multi-step reactions. For instance, 2-phenyl-3- nih.govnih.govresearchgate.netthiadiazolo nih.govderpharmachemica.comquinazoline derivatives have been synthesized, showcasing a fused quinoline-like system. researchgate.net Similarly, pyridine-containing analogs have been prepared through various synthetic schemes. nih.govresearchgate.net The general approach often starts with the synthesis of a core 1,3,4-thiadiazole intermediate, which is then elaborated to include the desired heterocycle. For example, 2-amino-5-substituted-phenyl-1,3,4-thiadiazoles can be prepared by treating a suitable thiosemicarbazide with concentrated sulfuric acid. niscpr.res.in This intermediate can then undergo further reactions to introduce the heterocyclic moiety.

Pyrimidine:

A notable example is the synthesis of 1-phenyl-3-(5-(pyrimidin-4-ylthio)-1,3,4-thiadiazol-2-yl)urea derivatives. nih.gov These compounds were designed as receptor tyrosine kinase inhibitors. The synthesis involves a structure-based design and has yielded compounds with potent activity against chronic myeloid leukemia (CML). nih.gov

Another approach involves the one-pot synthesis of ethyl 2-substituted phenyl-7-oxo-7H- nih.govnih.govresearchgate.net-thiadiazolo[3,2-a]-pyrimidine-6-carboxylate and its carbonitrile counterpart. niscpr.res.in This method utilizes a hetero-Michael addition in an eco-friendly medium like polyethylene (B3416737) glycol-400, demonstrating a green chemistry approach to these complex structures. niscpr.res.in

Imidazole and Triazine:

The synthesis of imidazo[2,1-b] nih.govnih.govresearchgate.netthiadiazole derivatives has been achieved by reacting 2-amino-1,3,4-thiadiazole with various phenacyl bromides. researchgate.net This reaction leads to a range of substituted imidazothiadiazoles. Furthermore, the incorporation of a 1,2,3-triazole moiety into the 1,3,4-thiadiazole structure has been explored. nih.govresearchgate.net These syntheses often start from 1-(5-methyl-1-(p-tolyl)-1H-1,2,3-triazol-4-yl)ethan-1-one, which is reacted with thiosemicarbazide and other reagents to build the desired heterocyclic system. nih.govresearchgate.net The synthesis of 1,2,4-triazolo[3,4-b] nih.govnih.govresearchgate.netthiadiazine scaffolds has also been extensively reviewed, highlighting various synthetic routes. nih.gov

Interactive Table of Synthetic Methodologies for Heterocyclic Analogues

HeterocycleStarting MaterialsKey ReactionProduct ClassReference
Pyrimidine2-amino-5-substituted thiadiazoles, diethyl-2-(ethoxymethylene) malonateIntramolecular cyclo-eliminationThiadiazolo[3,2-a]pyrimidines niscpr.res.in
Pyrimidine1-(5-mercapto-1,3,4-thiadiazol-2-yl)-3-phenylurea, 4-chloro-6-nitroquinazolineNucleophilic substitution1-(5-((6-nitroquinazolin-4-yl)thio)-1,3,4-thiadiazol-2-yl)-3-phenylurea nih.gov
Imidazole2-amino-1,3,4-thiadiazole, phenacyl bromidesCondensationImidazo[2,1-b] nih.govnih.govresearchgate.netthiadiazoles researchgate.net
Triazole1,2,4-triazole-3-thione Schiff bases, 2,3,4,6-tetra-O-acetyl-sigma-D-glucopyranosyl bromideGlycosylationD-glucopyranosyl-1,2,4-triazole-3-thiones nih.gov
Thiazole1-(4-(bromoacetyl)phenyl)-5-oxopyrrolidine-3-carboxylic acid, thiocarbamideHantzsch thiazole synthesis1-(3-(1,3-thiazol-2-yl)phenyl)-5-oxopyrrolidines nih.gov

Synthetic Routes for Metal Complexation Ligands

The thiourea and 1,3,4-thiadiazole moieties are excellent coordinating agents for various metal ions due to the presence of nitrogen and sulfur donor atoms. This has led to the development of numerous metal complexes with potential applications in catalysis and medicine.

The synthesis of these ligands often starts with the preparation of the core this compound scaffold, which can then be modified to enhance its coordination properties. For example, 1-phenyl-3-(2-(5-(phenylamino)-1,3,4-thiadiazole-2-yl)phenyl)thiourea has been synthesized and used to form complexes with a range of transition metals including Mn(II), Co(II), Ni(II), Cu(II), Zn(II), Cd(II), and Hg(II). researchgate.net The synthesis of the ligand itself involves a two-step process starting from 2-aminobenzhydrazide (B158828) and phenyl isothiocyanate. researchgate.net

Another strategy involves the synthesis of 1,3,4-thiadiazole-derived ligands with additional coordinating groups, such as hydroxyl groups. nih.gov For instance, 2-amino-5-(2,4-dihydroxyphenyl)-1,3,4-thiadiazole was synthesized and subsequently complexed with Cu(II) and Zn(II) ions. nih.gov The chelation in these complexes occurs through a thiadiazole nitrogen atom and a deprotonated hydroxyl group. nih.gov

Furthermore, thiourea ligands bearing phosphine (B1218219) groups have been synthesized to create multidentate ligands for metal complexation. nih.gov The reaction of 2-(diphenylphosphino)ethylamine (B1207392) with isothiocyanates yields thiourea ligands that can coordinate to metals like gold and silver. nih.gov

Interactive Table of Synthetic Routes for Metal Complexation Ligands

Ligand StructureMetal IonsSynthetic ApproachResulting Complex GeometryReference
1-phenyl-3-(2-(5-(phenylamino)-1,3,4-thiadiazole-2-yl)phenyl)thioureaMn(II), Co(II), Ni(II), Cu(II), Zn(II), Cd(II), Hg(II)Two-step synthesis from 2-aminobenzhydrazideOctahedral for Mn(II) researchgate.net
2-amino-5-(2,4-dihydroxyphenyl)-1,3,4-thiadiazoleCu(II), Zn(II)Classical POCl3-mediated reaction2:1 ligand-metal for Cu(II), 1:1 for Zn(II) nih.gov
Thiourea with diphenylphosphino groupAu(I), Ag(I)Reaction of 2-(diphenylphosphino)ethylamine with isothiocyanateVaries based on metal nih.gov

Structural Elucidation and Advanced Analytical Characterization of 1 Phenyl 3 1,3,4 Thiadiazol 2 Yl Thiourea and Its Derivatives

Spectroscopic Characterization Techniques

Spectroscopic methods form the cornerstone of molecular characterization, each providing a unique piece of the structural puzzle.

Vibrational Spectroscopy (FT-IR)

Fourier-transform infrared (FT-IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. In the context of 1-phenyl-3-(1,3,4-thiadiazol-2-yl)thiourea (B5725001) and its analogs, the FT-IR spectrum reveals characteristic absorption bands that confirm the presence of key structural motifs.

The N-H stretching vibrations of the thiourea (B124793) linkage are typically observed in the range of 3140–3417 cm⁻¹. jocpr.comresearchgate.net The aromatic C-H stretching of the phenyl ring gives rise to signals around 3020–3078 cm⁻¹. jocpr.comnih.gov The C=N stretching vibration within the 1,3,4-thiadiazole (B1197879) ring is a key indicator and appears in the region of 1600–1630 cm⁻¹. jocpr.comnih.gov Another crucial vibration, the C=S stretching of the thiourea group, is found at approximately 1228 cm⁻¹. researchgate.net The presence of these characteristic peaks provides strong evidence for the successful synthesis of the target compound.

Table 1: Key FT-IR Vibrational Frequencies for this compound and Related Structures

Functional Group Vibrational Mode Typical Wavenumber (cm⁻¹) References
N-H (Thiourea) Stretching 3140 - 3417 jocpr.comresearchgate.net
C-H (Aromatic) Stretching 3020 - 3078 jocpr.comnih.gov
C=N (Thiadiazole) Stretching 1600 - 1630 jocpr.comnih.gov
C=S (Thiourea) Stretching ~1228 researchgate.net
C-S (Thiadiazole) Stretching 640 - 652 mdpi.com

Nuclear Magnetic Resonance Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR: In the proton NMR spectrum of this compound derivatives, the protons of the phenyl group typically appear as a multiplet in the aromatic region, approximately between δ 7.01 and 7.75 ppm. jocpr.commdpi.com The N-H protons of the thiourea moiety are highly deshielded and appear as singlets at lower fields, often in the range of δ 9.73 to 12.70 ppm. nih.govnih.gov The proton on the thiadiazole ring can also be observed.

¹³C NMR: The carbon NMR spectrum provides further structural confirmation. The carbon atom of the C=S group in the thiourea linkage is characteristically found at a downfield chemical shift, often around δ 180-190 ppm. The carbons of the 1,3,4-thiadiazole ring typically resonate in the range of δ 155-170 ppm. mdpi.comnih.govnih.gov The aromatic carbons of the phenyl ring will show signals in their expected region of approximately δ 117-147 ppm. dergipark.org.tr

Table 2: Representative ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound and its Derivatives

Nucleus Functional Group Typical Chemical Shift (ppm) References
¹H Aromatic (Phenyl) 7.01 - 7.75 jocpr.commdpi.com
¹H N-H (Thiourea) 9.73 - 12.70 nih.govnih.gov
¹³C C=S (Thiourea) 180 - 190 jocpr.com
¹³C C (Thiadiazole) 155 - 170 mdpi.comnih.govnih.gov
¹³C C (Phenyl) 117 - 147 dergipark.org.tr

Mass Spectrometry (MS, ESI-MS, HR-MS, LC-MS)

Mass spectrometry is an indispensable technique for determining the molecular weight of a compound and providing information about its fragmentation pattern, which can further aid in structural elucidation. Techniques such as Electrospray Ionization (ESI-MS) are commonly used for these types of compounds. The mass spectrum will show a molecular ion peak ([M]+ or [M-H]⁻) that corresponds to the molecular weight of this compound. mdpi.comufz.de For instance, in the mass spectrum of a related thiadiazole derivative, the base peak was observed at m/z = 524, corresponding to the [M-H]⁺ ions of the product. mdpi.com High-resolution mass spectrometry (HR-MS) can provide the exact mass, allowing for the determination of the molecular formula.

Electronic Absorption Spectroscopy (UV-Vis)

UV-Visible spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound and its derivatives typically exhibits absorption bands in the ultraviolet region. These absorptions are generally attributed to π→π* and n→π* electronic transitions within the aromatic phenyl ring and the heterocyclic 1,3,4-thiadiazole system. For similar thiourea derivatives, absorption maxima have been observed in the range of 240-315 nm. nih.govresearchgate.net

Elemental Analysis and Purity Assessment

Elemental analysis is a crucial step to confirm the empirical formula of a newly synthesized compound, thereby verifying its purity.

Microelemental Analysis (C, H, N, S)

This technique determines the percentage composition of carbon, hydrogen, nitrogen, and sulfur in the compound. The experimentally determined percentages are then compared with the theoretically calculated values for the proposed molecular formula of this compound (C₉H₈N₄S₂). A close correlation between the found and calculated values, typically within a ±0.4% margin, confirms the elemental composition and high purity of the synthesized compound. For example, a related compound, 5-phenyl-1,3,4-thiadiazol-2-amine (B177090) (C₈H₇N₃S), had calculated values of C 54.22%, H 3.98%, N 23.71%, and S 18.09%, with found values of C 54.61%, H 3.26%, N 24.10%, and S 17.92%. mdpi.com

Table 3: Theoretical Elemental Composition of this compound (C₉H₈N₄S₂)

Element Symbol Atomic Weight Number of Atoms Total Weight Percentage
Carbon C 12.01 9 108.09 45.74%
Hydrogen H 1.008 8 8.064 3.41%
Nitrogen N 14.01 4 56.04 23.72%
Sulfur S 32.07 2 64.14 27.13%
Total 236.334 100.00%

Chromatographic Purity (TLC, HPLC)

The assessment of purity for synthesized organic compounds is a critical step in their characterization, ensuring that the material is free from starting materials, reagents, and by-products. For this compound and its derivatives, Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) are indispensable analytical techniques for purity verification and reaction monitoring.

Thin-Layer Chromatography (TLC)

TLC is a widely used, rapid, and cost-effective method for determining the purity of 1,3,4-thiadiazole derivatives and for monitoring the progress of synthesis reactions. The principle of separation in TLC is based on the differential partitioning of the components of a mixture between a stationary phase (typically silica (B1680970) gel coated on a plate) and a mobile phase (a solvent or a mixture of solvents).

In the synthesis of various 1,3,4-thiadiazole derivatives, TLC is routinely employed to track the consumption of starting materials and the formation of the product. For instance, in the synthesis of related azo dyes derived from 2-amino-5-aryl-1,3,4-thiadiazoles, TLC was performed on silica gel 60 F254 plates. A mobile phase of chloroform/ethyl acetate (B1210297) (5:1 v/v) was used to distinguish the product from the reactants, with a reported Rf value of 0.18 for 2-(4-Aminophenylazo)-5-phenyl-1,3,4-thiadiazole. mdpi.com

The choice of eluent system is crucial and is tailored to the polarity of the specific derivative. For other series of 1,3,4-thiadiazole derivatives, the completion of the reaction is often confirmed when a single spot is observed on the TLC plate, indicating the formation of a pure compound. dergipark.org.trresearchgate.net For example, during the synthesis of certain derivatives, the reaction mixture is monitored by TLC, and upon completion, the product is purified, often by recrystallization, until a single, well-defined spot is obtained. dergipark.org.trresearchgate.net

The visualization of the spots on the TLC plate is typically achieved under UV light (at 254 nm) if the compounds are UV-active, or by using staining agents like iodine vapor.

Table 1: Representative TLC Data for 1,3,4-Thiadiazole Derivatives

Compound/Derivative ClassStationary PhaseMobile Phase (v/v)Rf ValueReference
2-(4-Aminophenylazo)-5-phenyl-1,3,4-thiadiazoleSilica Gel 60 F254Chloroform/Ethyl Acetate (5:1)0.18 mdpi.com
4-((4-hydroxyphenyl)diazenyl)benzoic acid derivativeNot SpecifiedNot Specified0.4 jocpr.com
Schiff base derivative of 4-((4-hydroxyphenyl)diazenyl)benzoic acidNot SpecifiedNot Specified0.42 jocpr.com
Azo derivative of 4-((4-hydroxyphenyl)diazenyl)benzoic acidNot SpecifiedNot Specified0.31 jocpr.com

Note: The Rf values are specific to the reported conditions and may vary with slight changes in the experimental setup.

High-Performance Liquid Chromatography (HPLC)

While specific HPLC data for this compound is not extensively documented in publicly available literature, the technique is a standard for the final purity assessment of such pharmaceutical and chemical compounds. HPLC offers higher resolution, sensitivity, and quantification capabilities compared to TLC.

The purity of synthesized 1,3,4-thiadiazole derivatives is often confirmed by elemental analysis and spectral data, with the implicit understanding that the final products exhibit high purity, often above 95%, which is typically determined by HPLC. nih.gov For newly synthesized compounds, demonstrating their chemical purity is a prerequisite for further biological evaluation. nih.gov

A typical HPLC analysis for a compound like this compound would involve a reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of an aqueous buffer (like phosphate (B84403) buffer or formic acid in water) and an organic solvent (such as acetonitrile (B52724) or methanol). The components are separated based on their hydrophobicity, and detection is commonly performed using a UV detector at a wavelength where the compound exhibits maximum absorbance. The purity is determined by the area percentage of the main peak in the chromatogram.

Although detailed parameters are not available for the title compound, the general approach for its derivatives confirms the utility and necessity of HPLC in establishing the purity profile of this class of compounds.

Structure Activity Relationship Sar Studies of 1 Phenyl 3 1,3,4 Thiadiazol 2 Yl Thiourea Derivatives

Impact of Substituent Electronic and Steric Effects on Biological Activity

The biological activity of 1-phenyl-3-(1,3,4-thiadiazol-2-yl)thiourea (B5725001) derivatives is profoundly influenced by the electronic and steric nature of substituents on the phenyl ring. Research has consistently shown that both electron-donating and electron-withdrawing groups can modulate the pharmacological effects, which include anticonvulsant, antimicrobial, and anticancer activities.

For instance, in the realm of anticonvulsant activity, the introduction of chloro, allyl, and methyl groups on the phenyl ring has been found to increase the compound's efficacy. nih.govfrontiersin.org Specifically, compounds with electron-withdrawing groups have demonstrated good potency. frontiersin.org In a series of synthesized derivatives, a compound bearing a 4-fluorophenyl group showed potent anticonvulsant activity. nih.gov The presence of a trifluoromethyl group at the para position of the phenyl ring in a related urea (B33335) derivative resulted in significant activity against the K562 human chronic myeloid leukemia cell line. nih.gov

In the context of antimicrobial activity, the nature of the substituent on the phenyl ring of the 1,3,4-thiadiazol-2-amine moiety plays a crucial role in determining the antibacterial potency. sci-hub.se Studies have revealed that derivatives with 4-nitro and 3-nitro groups on the phenyl ring exhibited strong potency against Pseudomonas aeruginosa. sci-hub.se Furthermore, the presence of a fluorinated or nitrated substituent on the phenyl ring led to enhanced antifungal activity against Phytophthora infestans. frontiersin.org

The cytotoxic properties of these derivatives against cancer cell lines are also sensitive to substituent effects. The nature of the substituent on the C-5 phenyl ring of the 1,3,4-thiadiazole (B1197879) is important for their cytotoxic activity. nih.gov For example, derivatives with bromo-, hydroxyl-, and methoxy-substituents have shown moderate-to-good anticancer activity against the human breast cancer cell line (MCF-7). nih.gov

The following table summarizes the impact of various substituents on the biological activity of this compound derivatives based on reported findings.

Substituent GroupPositionBiological ActivityFinding
Chloro, Allyl, MethylPhenyl ringAnticonvulsantIncreased activity. nih.govfrontiersin.org
4-FluoroPhenyl ringAnticonvulsantPotent activity. nih.gov
4-TrifluoromethylPhenyl ring (urea derivative)Anti-leukemia (K562)Potent activity (IC50: 0.038 μM). nih.gov
4-Nitro, 3-NitroPhenyl ringAntibacterial (P. aeruginosa)Strong potency. sci-hub.se
4-Fluoro, 4-NitroPhenyl ringAntifungal (P. infestans)Enhanced bioactivity. frontiersin.org
Bromo, Hydroxyl, Methoxy (B1213986)Phenyl ringAnticancer (MCF-7)Moderate-to-good activity. nih.gov

Role of the Thiourea (B124793) Bridge and Heterocyclic Moieties (e.g., thiadiazole, phenyl) in Potency

The fundamental structure of this compound, comprising a phenyl ring, a 1,3,4-thiadiazole ring, and a connecting thiourea bridge, is integral to its biological activity. Each component serves a distinct and crucial role in the molecule's interaction with biological targets.

The thiourea bridge acts not only as a linker connecting the phenyl and thiadiazole moieties but also as a pharmacophore itself. nih.gov Its ability to form hydrogen bonds is considered a key factor in the binding of these molecules to their respective biological targets. The flexibility of the thiourea unit allows the phenyl and thiadiazole rings to adopt optimal conformations for receptor interaction.

The 1,3,4-thiadiazole ring is a versatile pharmacophore, often considered a bioisostere of pyrimidine, a core structure in nucleic acids. nih.gov This structural similarity may enable these derivatives to interfere with processes like DNA replication. nih.gov The mesoionic character of the 1,3,4-thiadiazole ring can enhance the ability of these compounds to cross cellular membranes and interact with target proteins. nih.gov The replacement of the 1,3,4-thiadiazole scaffold with a 1,3,4-oxadiazole (B1194373) isostere led to a drastic drop in anticancer activity, highlighting the critical role of the thiadiazole ring. nih.gov

Identification of Key Structural Features for Enhanced Bioactivity

Through extensive SAR studies, several key structural features have been identified that are consistently associated with enhanced biological activity in this compound derivatives.

A primary determinant of enhanced bioactivity is the introduction of specific substituents on the phenyl ring. Electron-withdrawing groups such as fluoro and nitro groups have been shown to enhance antifungal activity. frontiersin.org Similarly, halogenated phenyl groups, particularly those with bromine, have demonstrated high potency in inhibiting EGFR and HER-2 in cancer cells. mdpi.com The presence of a trifluoromethyl group has also been linked to potent anticancer activity. nih.gov

The nature of the substituent at the 5-position of the 1,3,4-thiadiazole ring is another critical factor. The substitution at this position can either increase or decrease the inhibitory activity against microorganisms. nih.gov For instance, the presence of a phenyl, p-tolyl, or p-methoxyphenyl group at this position showed a favorable effect on anticancer activity. nih.gov

The following table outlines key structural features and their contribution to enhanced bioactivity.

Structural FeatureImpact on BioactivityExample
Electron-withdrawing groups on phenyl ringEnhanced antifungal and anticancer activity4-F, 4-NO2 substituents. frontiersin.org
Halogenated phenyl groupsPotent EGFR/HER-2 inhibitiono-bromophenyl derivative. mdpi.com
Trifluoromethyl groupPotent anticancer activity4-(trifluoromethyl)phenyl urea derivative. nih.gov
Substitution at C5 of thiadiazole ringModulates antimicrobial and anticancer activityPhenyl, p-tolyl, p-methoxyphenyl groups enhance anticancer activity. nih.gov
Increased lipophilicityEnhanced antiepileptic activityLeads to better membrane permeability. frontiersin.org

Correlation between Substituent Position and Biological Efficacy

The position of substituents on the aromatic rings of this compound derivatives is a critical determinant of their biological efficacy. The spatial arrangement of functional groups dictates the molecule's ability to fit into the binding pocket of a target protein and engage in essential interactions.

In the context of antibacterial activity, the position of nitro groups on the phenyl ring was found to be significant. Derivatives with a 4-nitro or 3-nitro substitution on the phenyl ring of the 1,3,4-thiadiazol-2-amine moiety showed stronger potency against Pseudomonas aeruginosa compared to other positional isomers. sci-hub.se

For anticancer activity, the position of substituents on the phenyl ring attached to the thiadiazole also plays a crucial role. In a study of N-(1,3,4-thiadiazol-2-yl)benzamide derivatives, the position of halogen substituents on the phenyl ring influenced the inhibitory activity against EGFR and HER-2. The ortho-bromophenyl derivative exhibited the best enzyme inhibition compared to meta and para isomers. mdpi.com

These findings underscore the importance of regiochemistry in the design of potent this compound derivatives. The precise placement of a substituent can optimize steric and electronic interactions with the biological target, leading to a significant enhancement in efficacy.

The following table provides examples of the correlation between substituent position and biological efficacy.

SubstituentPositionBiological ActivityObservation
Nitro4-position on phenyl ringAntibacterial (P. aeruginosa)Strong potency. sci-hub.se
Nitro3-position on phenyl ringAntibacterial (P. aeruginosa)Strong potency. sci-hub.se
Bromoortho-position on phenyl ringAnticancer (EGFR/HER-2 inhibition)Best enzyme inhibition compared to meta and para isomers. mdpi.com

Computational Chemistry and Molecular Modeling Approaches in Research on 1 Phenyl 3 1,3,4 Thiadiazol 2 Yl Thiourea

Molecular Docking Investigations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of 1-Phenyl-3-(1,3,4-thiadiazol-2-yl)thiourea (B5725001), molecular docking has been instrumental in predicting how it binds to various protein receptors.

Prediction of Ligand-Receptor Binding Modes and Affinities

Molecular docking studies have been employed to understand the binding modes of thiourea (B124793) derivatives, including those with a 1,3,4-thiadiazole (B1197879) scaffold, with various biological targets. For instance, in studies of related compounds, the Lamarckian genetic algorithm has been a commonly used methodology for docking simulations, often performed with software like AutoDock. nih.govnih.gov These studies help in predicting the binding affinity, represented by the docking score or binding energy, which is a crucial indicator of the compound's potential biological activity.

Research on a series of 1-(substituted phenyl)-3-(naphtha[1,2-d]thiazol-2-yl)urea/thiourea derivatives as adenosine (B11128) A2A receptor (AA2AR) antagonists revealed that these compounds dock in a similar manner to the native co-crystallized ligand. nih.govnih.gov This suggests that the general scaffold of phenyl-thiourea connected to a heterocyclic system has a consistent binding mode within this receptor. The binding affinity is often correlated with the observed biological activity, although the strength of this correlation can vary. For example, a correlation coefficient (r²) of 0.483 was found between the docking score and the antiparkinsonian activity in one such study. nih.govnih.gov

In another study focusing on 1,3,4-thiadiazole derivatives as potential anticancer agents, molecular docking was used to investigate their binding to the epidermal growth factor receptor tyrosine kinase (EGFR-TK). nih.gov The binding affinities (ΔG) for a series of compounds were calculated, with more negative values indicating stronger binding. For comparison, the reference drug Harmine had a binding affinity of -7.1 kcal/mol, while some of the more potent thiadiazole derivatives showed binding affinities as low as -10.8 kcal/mol. nih.gov

Table 1: Predicted Binding Affinities of 1,3,4-Thiadiazole Derivatives against EGFR-TK This table is representative of data from studies on related compounds and illustrates the type of data generated in molecular docking studies.

Compound Binding Affinity (ΔG, kcal/mol)
Harmine (Reference) -7.1
Compound 4h -10.8
Compound 4b -9.2
Compound 4c -9.1
Compound 4d -8.8
Compound 4e -8.5
Compound 4f -8.1
Compound 6a -8.7
Compound 6b -8.4
Compound 6c -8.2

Data sourced from a study on 1,3,4-thiadiazole derivatives. nih.gov

Identification of Key Amino Acid Interactions in Protein Binding Pockets

A significant outcome of molecular docking is the identification of specific amino acid residues within the protein's binding pocket that interact with the ligand. These interactions are crucial for the stability of the ligand-protein complex and for the biological activity of the compound.

In the study of adenosine A2A receptor antagonists, it was found that potent compounds with a methoxy (B1213986) group on the phenyl ring participated in both hydrophilic and lipophilic interactions within the binding site. nih.govnih.gov This highlights the importance of specific substitutions on the phenyl ring of the this compound scaffold for modulating its interaction with the target protein.

For the 1,3,4-thiadiazole derivatives targeting EGFR-TK, molecular docking revealed specific interactions with key amino acid residues in the active site. nih.gov The types of interactions observed often include hydrogen bonds, hydrophobic interactions, and pi-pi stacking, which collectively contribute to the binding affinity and selectivity of the compound.

Quantitative Structure-Activity Relationship (QSAR) Analysis

QSAR is a computational modeling method that aims to find a mathematical relationship between the chemical structure and the biological activity of a set of compounds.

Development of Predictive Models for Biological Activity

QSAR models are developed to predict the biological activity of new or untested compounds based on their structural features. These models are valuable in drug discovery for screening large libraries of compounds and for prioritizing synthetic efforts.

For a series of nopol-derived 1,3,4-thiadiazole-thiourea compounds with antifungal activity, a three-dimensional QSAR (3D-QSAR) model was developed using the Comparative Molecular Field Analysis (CoMFA) method. researchgate.net This model yielded a high correlation coefficient (r² = 0.992) and a good cross-validated correlation coefficient (q² = 0.753), indicating its robustness and predictive power. researchgate.net Such models can be used to predict the antifungal activity of new derivatives of this compound.

In another study, QSAR analysis was performed on 1-[(5-substituted-1,3,4-thiadiazol-2-yl)methyl]-1H-1,2,4-triazole derivatives as antifungal agents. researchgate.net The resulting models showed a strong correlation (r > 0.9) between the antifungal activity and certain physicochemical parameters. researchgate.net

Table 2: Statistical Parameters of a 3D-QSAR Model for Antifungal 1,3,4-Thiadiazole-Thiourea Derivatives This table illustrates the statistical quality of a representative QSAR model.

Parameter Value
Cross-validated correlation coefficient (q²) 0.753
Non-cross-validated correlation coefficient (r²) 0.992
Standard error of estimate (SEE) 0.111
F-statistic 204.493
Number of components 5

Data sourced from a 3D-QSAR study on related thiourea derivatives. researchgate.net

Interpretation of Physiochemical, Quantum Chemical, and Topological Descriptors

QSAR models are built using various descriptors that quantify different aspects of a molecule's structure. These can be broadly categorized as physiochemical, quantum chemical, and topological descriptors.

In a QSAR study of 1-[2-(R-phenylimino)-4-methyl-3-(3-[morpholine-4-yl]propyl)-2,3-dihydro-1,3-thiazol-5-yl]ethane-1-one derivatives, it was found that polarization, dipole moment, lipophilicity, and energy parameters had a significant effect on antioxidant activity. researchgate.net The study also revealed that smaller molecular volume and surface area were associated with higher activity. researchgate.net These findings provide valuable insights into how modifications to the this compound structure could influence its biological properties.

For antifungal 1-[(5-substituted-1,3,4-thiadiazol-2-yl)methyl]-1H-1,2,4-triazole derivatives, the QSAR models indicated that hydrophobic parameters (π) and an indicator variable (H) were the most important descriptors for predicting antifungal activity. researchgate.net This suggests that the lipophilicity of the molecule plays a crucial role in its ability to exert an antifungal effect.

Molecular Dynamics (MD) Simulations for Complex Stability

MD simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. In the context of drug discovery, MD simulations can provide detailed information about the stability of a ligand-protein complex and the dynamics of their interaction.

The results from such simulations can reveal how the binding of a ligand affects the conformational dynamics of the protein, which can be crucial for its function. The binding free energy, often calculated using methods like MM-GBSA (Molecular Mechanics/Generalized Born Surface Area), can also be determined from MD simulations and has been shown to correlate with the biological activity of the compounds. nih.gov

Quantum Chemical Calculations

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are fundamental in elucidating the electronic and structural properties of molecules. tandfonline.comdergipark.org.tr These calculations provide a theoretical framework to understand molecular stability, reactivity, and spectroscopic properties. dergipark.org.tr

The analysis of Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for understanding the electronic properties and chemical reactivity of a molecule. nih.gov The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its capacity to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a significant indicator of molecular stability and reactivity. dergipark.org.trnih.gov

Studies on related 1,3,4-thiadiazole derivatives have shown that a smaller HOMO-LUMO energy gap corresponds to higher chemical reactivity. nih.gov DFT calculations are frequently employed to determine these energy values. For instance, investigations into various 1,3,4-thiadiazole compounds revealed that their electronic properties and, consequently, their reactivity could be effectively analyzed through their FMOs. dergipark.org.truniversci.com In one study, electronegative substituents on the thiadiazole structure were found to reduce the HOMO-LUMO energy gap, suggesting increased reactivity. dergipark.org.tr DFT studies on 1,3,4-thiadiazole derivatives designed as VEGFR-2 inhibitors also utilize HOMO-LUMO analysis to confirm that the molecules possess suitable electronic properties for stable interactions with their biological targets. mdpi.com

Table 1: Theoretical Chemical Reactivity Parameters for 1,3,4-Thiadiazole Derivatives (Illustrative)

Parameter Description Significance
HOMO Energy Energy of the Highest Occupied Molecular Orbital. Indicates electron-donating capability.
LUMO Energy Energy of the Lowest Unoccupied Molecular Orbital. Indicates electron-accepting capability.
Energy Gap (ΔE) Difference between LUMO and HOMO energies. A small gap suggests high chemical reactivity and polarizability. nih.gov
Hardness (η) Resistance to change in electron distribution. Related to the HOMO-LUMO gap; higher hardness implies lower reactivity. universci.com

| Softness (S) | The reciprocal of hardness. | Higher softness implies higher reactivity. universci.com |

Conformational analysis is used to determine the preferred three-dimensional arrangement of atoms in a molecule. This spatial arrangement is critical as it dictates how a molecule interacts with biological targets. Computational methods can predict the most stable conformers by calculating the potential energy associated with different rotations around single bonds.

For 1,3,4-thiadiazole derivatives, studies have shown that specific intramolecular interactions, such as those involving the sulfur atom, can induce conformational rigidity, which can be crucial for binding to a receptor. researchgate.net Molecular dynamics (MD) simulations, a powerful computational technique, are used to evaluate the conformational stability of these molecules when complexed with a target protein. mdpi.com These simulations track the movements of atoms over time, providing insights into the flexibility of the molecule and the stability of the ligand-receptor complex. mdpi.com

Virtual Screening and Lead Optimization Methodologies

Virtual screening is a computational technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target, typically a protein or enzyme. This approach is significantly faster and more cost-effective than traditional high-throughput screening.

For derivatives of this compound, structure-based drug design and virtual screening have been successfully applied. nih.gov One common method involves molecular docking, where computational algorithms predict the preferred orientation of a ligand when bound to a receptor to form a stable complex. nih.gov For example, in a study targeting Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a known cancer target, a ligand-based pharmacophore model was constructed. mdpi.com This model, representing the essential structural features required for binding, was used to screen the ZINC15 database, leading to the identification of several promising 1,3,4-thiadiazole derivatives as potential inhibitors. mdpi.com These "hits" from virtual screening serve as starting points for lead optimization, where their chemical structure is systematically modified to improve potency, selectivity, and pharmacokinetic properties.

In Silico Pharmacokinetic Behavior Prediction

Predicting the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a drug candidate is a critical step in the development process. In silico ADME prediction models use the chemical structure of a compound to estimate its pharmacokinetic behavior in the body, helping to identify potential liabilities early on.

Several studies on 1,3,4-thiadiazole derivatives have incorporated in silico ADME analysis. universci.comnih.gov These predictions assess various properties, including gastrointestinal (GI) absorption, blood-brain barrier (BBB) penetration, and whether the compound adheres to established rules for drug-likeness, such as Lipinski's Rule of Five or Veber's Rule. mdpi.comidaampublications.in For example, ADME predictions for certain 1,3,4-thiadiazole derivatives indicated that they were likely to be potential orally bioavailable drug-like molecules. nih.gov These computational tools help prioritize compounds for further experimental testing by weeding out those with predicted poor pharmacokinetic profiles. idaampublications.in

Table 2: Predicted In Silico ADME Properties for 1,3,4-Thiadiazole Scaffolds

Property Predicted Outcome Reference
Human GI Absorption High idaampublications.in
Blood-Brain Barrier (BBB) Permeability Low/Non-permeable idaampublications.in
CYP450 Inhibition Varies by derivative nih.gov
Drug-Likeness Generally favorable universci.comnih.gov

| Skin Permeability | Low | idaampublications.in |

Target Prediction using Cheminformatics Databases (e.g., Pharm Mapper, Swiss Target Prediction, Target NeT)

Cheminformatics tools and databases play a vital role in "target fishing" or reverse docking, where the objective is to identify potential biological targets for a given compound. This is particularly useful for understanding a drug's mechanism of action or identifying potential off-target effects.

By comparing the structure of a query molecule like this compound to databases of known ligands, servers like SwissTargetPrediction or PharmMapper can generate a list of plausible protein targets. The underlying principle is that structurally similar molecules often bind to similar protein targets. Furthermore, molecular docking studies can be used to test hypotheses generated by these tools. For instance, docking studies have established a potential binding mode for 1,3,4-thiadiazole derivatives with Epidermal Growth Factor Receptor Tyrosine Kinase (EGFR-TK), a known cancer target. nih.gov Another approach, the Prediction of Activity Spectra for Substances (PASS), has been used to predict the biological activities of 1,3,4-thiadiazole derivatives, suggesting potential as antivirals and Mcl-1 antagonists. universci.com These computational methods provide valuable hypotheses about a compound's biological function that can then be validated experimentally.

Molecular Interactions with Biological Macromolecules Beyond Enzyme Active Sites

DNA Binding and Cleavage Mechanisms

The 1,3,4-thiadiazole (B1197879) ring is considered a bioisostere of pyrimidine, a fundamental component of nucleic acids. nih.govmdpi.com This structural similarity suggests that 1,3,4-thiadiazole derivatives have the potential to interfere with DNA replication processes. nih.govmdpi.com While direct studies on the DNA binding and cleavage mechanisms of 1-Phenyl-3-(1,3,4-thiadiazol-2-yl)thiourea (B5725001) are not extensively detailed in the available literature, the broader class of 1,3,4-thiadiazole derivatives has been investigated for these properties.

Some thiosemicarbazone derivatives, which are structurally related to the thiourea (B124793) linkage in the title compound, have been explored as G-quadruplex DNA stabilizing agents. nih.gov For instance, certain 1,10-phenanthroline (B135089) thiosemicarbazone compounds have shown a stabilizing effect on telomeric G-quadruplex structures, while not affecting duplex DNA. nih.gov Molecular docking studies on other related heterocyclic systems have also suggested potential interactions with DNA topoisomerase-2 alpha, an enzyme crucial for altering DNA topology. jchemlett.com

The general mechanism for many DNA-interacting agents involves intercalation between base pairs, groove binding, or electrostatic interactions with the phosphate (B84403) backbone. For 1,3,4-thiadiazole derivatives, their planar aromatic systems could potentially allow for intercalative binding. However, without specific experimental data for this compound, its precise mode of DNA interaction remains speculative.

Table 1: Investigated DNA Interactions of Related Thiadiazole Derivatives

Compound Class DNA Target Observed/Predicted Interaction Reference
1,2,3-Triazole-linked 1,3,4-thiadiazole hybrids DNA topoisomerase-2 alpha Potential binding interactions jchemlett.com
1,10-Phenanthroline thiosemicarbazone derivatives Telomeric G-quadruplex DNA Stabilization of G-quadruplex structure nih.gov
General 1,3,4-thiadiazole derivatives DNA (in general) Interference with replication processes nih.govmdpi.com

General Protein Interaction Profiles

The interaction of 1,3,4-thiadiazole derivatives with various proteins is a key area of research, particularly in the context of their anticancer properties. The ability of the 1,3,4-thiadiazole ring to engage in hydrogen bonding and arene-cation interactions makes it a versatile scaffold for protein binding. nih.gov

Derivatives of 1-phenyl-3-(1,3,4-thiadiazol-2-yl)urea (B1604759) have been synthesized and evaluated as receptor tyrosine kinase inhibitors. nih.govcolab.ws For example, a series of 1-phenyl-3-(5-(pyrimidin-4-ylthio)-1,3,4-thiadiazol-2-yl)urea derivatives demonstrated potent activity against the K562 human chronic myeloid leukemia cell line. nih.govcolab.ws The mechanism of action for the most potent compound in this series was found to involve a significant reduction in the phosphorylation of proteins in the PI3K/Akt signaling pathway. nih.govcolab.ws

Molecular docking studies of other 1,3,4-thiadiazole-containing compounds have provided insights into their protein binding modes. For instance, certain derivatives have been shown to bind to the ATP-binding site of the epidermal growth factor receptor (EGFR), forming hydrogen bonds with key residues like Met793 and Lys728. nih.govmdpi.com In other cases, interactions with enzymes like lysine-specific demethylase 1 (LSD1) have been characterized by hydrogen bonding with residues such as Asp555. nih.gov

These findings highlight that the 1,3,4-thiadiazole moiety can serve as a critical pharmacophore for interacting with a range of protein targets, often by mimicking the interactions of endogenous ligands or by fitting into specific binding pockets.

Table 2: Protein Interaction Profiles of Related 1,3,4-Thiadiazole Derivatives

Derivative Class Protein Target(s) Key Interactions/Effects Reference
1-Phenyl-3-(5-(pyrimidin-4-ylthio)-1,3,4-thiadiazol-2-yl)urea derivatives PI3K/Akt signaling pathway proteins Reduced protein phosphorylation nih.govcolab.ws
N-(1,3,4-Thiadiazol-2-yl)benzamide derivatives EGFR/HER-2 Hydrogen bonds with Met793 and Lys728; Arene-cation interaction with Lys745 nih.govmdpi.com
Substituted 1,3,4-thiadiazole derivatives Lysine-specific demethylase 1 (LSD1) Hydrogen bond with Asp555 nih.gov

Future Research Directions and Therapeutic Implications

Rational Design and Synthesis of Novel Scaffolds based on 1-Phenyl-3-(1,3,4-thiadiazol-2-yl)thiourea (B5725001)

The rational design of novel molecular scaffolds based on the this compound framework is a burgeoning area of research. The core principle involves the strategic modification of this lead compound to enhance its biological activity, selectivity, and pharmacokinetic properties. The 1,3,4-thiadiazole (B1197879) ring is a common motif in pharmacologically active compounds, appearing in medications such as the antibiotic Cephazolin and the diuretic Acetazolamide. wikipedia.org

One promising approach is the synthesis of hybrid molecules that incorporate other bioactive moieties. For instance, new series of 5-substituted-1,3,4-thiadiazoles have been linked with phenyl thiourea (B124793), benzothiazole (B30560), and 2,6-disubstituted imidazo[2,1-b] researchgate.netepa.govnih.govthiadiazole scaffolds, yielding compounds with notable anticancer activity. nih.gov Another strategy involves the creation of bis-thiazole structures linked to a central core, such as piperazine (B1678402), to develop novel hybrid molecules with potential biological activities. researchgate.net

The synthesis of these novel scaffolds often starts from 2-amino-1,3,4-thiadiazole (B1665364), which serves as a versatile pharmacophore for discovering new chemical entities with diverse biological actions. nih.gov Researchers have developed various synthetic methodologies, including one-pot reactions using polyphosphate ester (PPE) as a mild additive, to produce 2-amino-1,3,4-thiadiazole derivatives, avoiding the use of toxic reagents like phosphorus oxychloride. encyclopedia.pub

Furthermore, the introduction of different substituents on the phenyl ring and the thiadiazole core has been shown to significantly influence the biological activity of the resulting compounds. For example, the synthesis of 1,3,4-thiadiazole derivatives with varying substitutions has led to the discovery of potent inhibitors of c-Met kinase, a target in cancer therapy. nih.gov

Scaffold ModificationSynthetic ApproachObserved Biological ActivityReference
Linking with benzothiazole and imidazo[2,1-b] researchgate.netepa.govnih.govthiadiazoleSynthesis from 5-substituted-1,3,4-thiadiazolesAnticancer (antileukemic) nih.gov
Hybridization with a piperazine coreReaction of bis-thiosemicarbazones with α-haloketonesPotential for various biological activities researchgate.net
Incorporation of a sulfonyl groupNucleophilic addition to p-toluene sulfonyl isothiocyanateAntibacterial and antifungal nih.gov
Substitution on the phenyl and thiadiazole ringsCondensation reactionsc-Met kinase inhibition nih.gov

Exploration of Polypharmacology and Multi-Target Directed Ligands

The concept of polypharmacology, where a single drug molecule interacts with multiple biological targets, is gaining traction as a strategy to combat complex diseases and overcome drug resistance. The 1,3,4-thiadiazole scaffold is particularly well-suited for the design of multi-target directed ligands due to its ability to participate in various biological interactions. researchgate.net The structural similarity of the 1,3,4-thiadiazole ring to pyrimidine, a core component of nucleic acids, allows these derivatives to potentially interfere with DNA replication processes. nih.gov

A notable example is the development of 1,3,4-thiadiazole derivatives as dual inhibitors of the epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER-2), both of which are key targets in breast cancer therapy. nih.gov Similarly, derivatives of 2-aminothiazole, a related heterocyclic structure, have been designed as multi-target agents for Alzheimer's disease by inhibiting both acetylcholinesterase and butyrylcholinesterase. nih.gov

The broad spectrum of activities exhibited by 1,3,4-thiadiazole derivatives, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties, further underscores their potential for polypharmacology. researchgate.netnih.gov For instance, certain thiourea derivatives have demonstrated both antitubercular and anticancer activities. nih.govresearchgate.net This multi-targeting capability can lead to enhanced therapeutic efficacy and a reduced likelihood of developing drug resistance.

Compound ClassMultiple TargetsTherapeutic AreaReference
1,3,4-Thiadiazole derivativesEGFR and HER-2Breast Cancer nih.gov
2-Aminothiazole derivativesAcetylcholinesterase and ButyrylcholinesteraseAlzheimer's Disease nih.gov
Thiadiazole-thiourea conjugatesEnoyl acyl carrier protein reductase (InhA) and othersTuberculosis researchgate.netkuleuven.be
Thiadiazole derivativesVarious enzymes and receptorsAnticancer, Antimicrobial researchgate.net

Advanced Computational Approaches in Structure-Based Drug Discovery

Advanced computational methods play a crucial role in the modern drug discovery pipeline, enabling the rational design and optimization of new drug candidates. For this compound and its derivatives, computational approaches such as molecular docking, quantitative structure-activity relationship (QSAR) studies, and molecular dynamics simulations are extensively used. ekb.eg

Molecular docking studies have been instrumental in elucidating the binding modes of 1,3,4-thiadiazole derivatives with their biological targets. For example, docking simulations have provided insights into the interactions of these compounds with the active sites of c-Met kinase, nih.gov the enoyl acyl carrier protein reductase (InhA) from Mycobacterium tuberculosis, researchgate.netkuleuven.be and the aromatase enzyme, a target in breast cancer. nih.gov These studies help in understanding the key structural features required for potent inhibition and guide the design of more effective analogues.

In silico screening of virtual compound libraries is another powerful tool for identifying promising new scaffolds. By computationally evaluating large numbers of molecules for their potential binding affinity and ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties, researchers can prioritize a smaller, more manageable set of compounds for synthesis and experimental testing. researchgate.net This approach significantly accelerates the drug discovery process and reduces costs.

Computational MethodApplicationTarget/DiseaseReference
Molecular DockingUnderstanding binding modes and guiding inhibitor designc-Met kinase (Cancer) nih.gov
Molecular DockingRationalizing biological results and predicting binding affinityEnoyl acyl carrier protein reductase (InhA) (Tuberculosis) researchgate.netkuleuven.be
Molecular DockingInvestigating interactions at the active siteAromatase enzyme (Breast Cancer) nih.gov
In silico and in vitro cell-based assaysEvaluating anticancer potentialLoVo and MCF-7 cancer cell lines researchgate.netmdpi.com

Potential Applications in Agriculture (e.g., Herbicides, Fungicides)

Beyond their therapeutic potential, derivatives of this compound have shown significant promise in the agricultural sector, particularly as herbicides and fungicides. The 1,3,4-thiadiazole ring is a component of several commercial pesticides, highlighting its importance in crop protection. nih.gov

Research has demonstrated that various 1,3,4-thiadiazole derivatives possess potent herbicidal activity. For instance, certain acylthioureas containing the 1,3,4-thiadiazole moiety have shown significant inhibitory effects against weeds such as Echinochloa crusgalli, Setaria viridis, and Amaranthus retroflexus. researchgate.netepa.gov The mode of action for some of these herbicidal derivatives involves the inhibition of photosynthesis. researchgate.net

In addition to their herbicidal properties, these compounds have also been investigated for their fungicidal activity. Derivatives of 2-amino-1,3,4-thiadiazole have displayed good fungicidal effects against a range of plant pathogenic fungi, including Sclerotinia sclerotiorum and Phytophthora infestans. nih.govnih.gov The development of new and effective fungicides is crucial for managing crop diseases and ensuring food security. The structural versatility of the this compound scaffold makes it an attractive starting point for the discovery of novel agrochemicals with improved efficacy and environmental profiles. researchgate.netresearchgate.netnih.gov

Compound ClassAgricultural ApplicationTarget OrganismsReference
Acylthioureas containing 1,3,4-thiadiazoleHerbicideEchinochloa crusgalli, Setaria viridis, Amaranthus retroflexus researchgate.netepa.gov
2-Arylamino-5-glycosyl-1,3,4-thiadiazole derivativesFungicideSclerotinia sclerotiorum, Phytophthora oryzae nih.gov
1,3,4-Thiadiazole derivatives of glucosidesFungicidePhytophthora infestans nih.gov
N-(5-Phenyl-1,3,4-Thiadiazol-2-yl)-N-((1-Phenyl-1H-1,2,3-Triazol-4-yl) Methyl) Benzamide DerivativesFungicideRhizoctonia solani, Botrytis cinerea researchgate.net

Q & A

Advanced Question

  • Substitution patterns : Introducing electron-withdrawing groups (e.g., –Cl at the phenyl ring) increases cytotoxicity by 30–40% .
  • Scaffold hybridization : Merging with pyrimidine or imidazole improves solubility and target affinity. SAR studies employ iterative synthesis, in vitro screening (e.g., MTT assays), and molecular docking to map interactions with kinase domains .

How does this compound interact with metal ions, and what coordination complexes are relevant to its bioactivity?

Advanced Question
The thiourea moiety acts as a bidentate ligand, forming stable complexes with transition metals (e.g., Cu2+^{2+}, Pt2+^{2+}). These complexes enhance DNA intercalation and ROS generation. For example, a Cu(II) complex showed 2-fold higher apoptosis induction in HeLa cells compared to the free ligand .

What computational strategies predict binding modes of this compound with biological targets?

Advanced Question
Molecular dynamics (MD) simulations and DFT calculations model interactions with enzymes like PI3K. Docking studies (AutoDock Vina) reveal hydrogen bonding with Lys833 and hydrophobic interactions with Val848, aligning with experimental IC50_{50} data .

How do pH and temperature affect its stability in biological matrices?

Advanced Question
Stability studies in PBS (pH 7.4) show 90% degradation at 60°C within 24 hours, while pH < 5 accelerates hydrolysis of the thiourea moiety. LC-MS/MS monitoring identifies degradation products like phenylurea and thiadiazole fragments .

What apoptotic pathways are triggered by this compound in cancer models?

Advanced Question
It activates intrinsic apoptosis via mitochondrial depolarization (JC-1 assay) and extrinsic pathways by upregulating Fas receptors. In vivo studies in xenograft models show caspase-9 activation and PARP cleavage, correlating with tumor volume reduction (50–60%) .

How is single-crystal X-ray diffraction (SC-XRD) used to resolve its 3D structure?

Advanced Question
SC-XRD with SHELXL refines crystal parameters (e.g., space group P21/cP2_1/c, Z = 4). ORTEP-3 visualizes bond angles (C–S–C ≈ 105°) and torsional strain, confirming planar geometry critical for intercalation .

What strategies optimize selectivity against isoforms like carbonic anhydrase II vs. XII?

Advanced Question
Selective inhibition is achieved by modifying the thiadiazole’s substituents. For example, methyl groups at C5 increase CA XII affinity (Ki_i = 8 nM) over CA II (Ki_i = 120 nM). Isozyme-specific assays (stopped-flow CO2_2 hydration) validate selectivity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.